tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

Catalog No.
S14590394
CAS No.
M.F
C18H23ClN2O2
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-...

Product Name

tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3

InChI Key

UJIDLCUKNDLTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl

Tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate is an organic compound characterized by its complex structure, which includes a piperidine ring and an indole derivative. The molecular formula for this compound is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 334.84 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.

Typical for piperidine and indole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the indole moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Esterification: The carboxylate group can react with alcohols to form esters, which may enhance solubility and bioavailability.
  • Reduction Reactions: The compound may be reduced to yield amines, which can further be modified for various applications in drug synthesis.

Tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate has shown promising biological activities. It is primarily studied for its potential as a therapeutic agent due to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: Some derivatives of indole are known to possess anticancer properties, and this compound may also contribute to this field.
  • Neuroprotective Effects: Compounds with piperidine structures have been investigated for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine ring can be constructed using standard cyclization techniques.
  • Indole Substitution: The introduction of the 5-chloro group on the indole can be achieved through electrophilic aromatic substitution methods.
  • Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butanol under acidic conditions.

This compound has several potential applications, including:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it is a candidate for developing new drugs targeting various diseases.
  • Chemical Probes: It may serve as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells.
  • Research Tool: Its unique properties make it valuable in research settings for studying indole and piperidine chemistry.

Interaction studies are crucial for understanding how tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate interacts with biological systems. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
  • Synergistic Effects: Investigating potential synergistic interactions with other compounds that could enhance therapeutic efficacy.

Several compounds share structural similarities with tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylateC₁₈H₂₅N₃O₂Contains an amino group instead of chlorine, potentially altering biological activity .
Tert-butyl 4-(5-hydroxy-1H-indol-3-yl)piperidine-1-carboxylateC₁₈H₂₄N₂O₃Hydroxy group may enhance solubility and alter pharmacokinetics .
Tert-butyl 4-(5-fluoroindol-3-yl)piperidine-1-carboxylateC₁₈H₂₃FN₂O₂Fluorine substitution could influence receptor binding profiles .

Tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate stands out due to its chlorine substituent, which may confer distinct electronic properties and biological interactions compared to other derivatives.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

334.1448057 g/mol

Monoisotopic Mass

334.1448057 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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